An In-depth Technical Guide to Cyclobutylmethanesulfonyl Chloride
An In-depth Technical Guide to Cyclobutylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
Cyclobutylmethanesulfonyl chloride (CAS No. 1220695-06-6) is a reactive chemical intermediate of growing interest in the fields of medicinal chemistry and drug development. Its unique structural motif, combining a strained cyclobutane ring with a reactive sulfonyl chloride functional group, makes it a valuable building block for the synthesis of novel organic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical and physical properties of cyclobutylmethanesulfonyl chloride, detailed experimental protocols for its synthesis and subsequent reactions, and an analysis of its reactivity. Due to the limited availability of public data for this specific compound, information from closely related analogs and general principles of sulfonyl chloride chemistry are also discussed to provide a broader context for its application.
Core Chemical Properties
Cyclobutylmethanesulfonyl chloride is a sulfonyl chloride derivative featuring a cyclobutane ring attached to the sulfonyl group via a methylene linker. The presence of the strained four-membered ring can influence the reactivity and conformational properties of the molecule.
Physical and Chemical Data
A summary of the available quantitative data for cyclobutylmethanesulfonyl chloride is presented in Table 1. It is important to note that a comprehensive, experimentally verified dataset for this specific compound is not widely available in public literature. The data presented below is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1220695-06-6 | Chemical Supplier Catalogs |
| Molecular Formula | C₅H₉ClO₂S | Calculated |
| Molecular Weight | 168.64 g/mol | Calculated |
| Boiling Point | 243 °C at 760 mmHg | Chemical Supplier Catalogs |
| Density | 1.354 g/cm³ | Chemical Supplier Catalogs |
Synthesis and Reactivity
Synthesis of Cyclobutylmethanesulfonyl Chloride
The primary route for the synthesis of cyclobutylmethanesulfonyl chloride is through the oxidative chlorination of its corresponding thiol, cyclobutylmethanethiol. This method is a common and effective way to prepare sulfonyl chlorides.
Materials:
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Cyclobutylmethanethiol
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Dichloromethane (CH₂Cl₂)
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Water (H₂O)
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Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel (if using sulfuryl chloride) or gas dispersion tube (if using chlorine gas)
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Ice bath
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Separatory funnel
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve crude cyclobutylmethanethiol in a mixture of dichloromethane and water.
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Cool the reaction mixture to 0-5 °C using an ice bath.
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While maintaining the temperature, slowly add sulfuryl chloride (2.2 equivalents) dropwise to the solution. Alternatively, chlorine gas can be bubbled through the solution.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude cyclobutylmethanesulfonyl chloride.
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Further purification can be achieved by vacuum distillation.
Reactivity Profile
The reactivity of cyclobutylmethanesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. The general reaction mechanism involves the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion.
A primary application of sulfonyl chlorides is the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key functional group in many pharmaceutical agents.
Materials:
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Cyclobutylmethanesulfonyl chloride
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Aryl amine (e.g., aniline or a substituted aniline)
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Anhydrous dichloromethane (CH₂Cl₂)
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A non-nucleophilic base (e.g., triethylamine or pyridine)
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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In a clean, dry round-bottom flask, dissolve the aryl amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane.
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Add the non-nucleophilic base (1.5 - 2.0 equivalents) to the solution.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of cyclobutylmethanesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
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Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
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Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-cyclobutylmethanesulfonamide.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclobutane ring and the methylene bridge. The methylene protons adjacent to the sulfonyl group will be deshielded and appear as a triplet. The cyclobutyl protons will likely exhibit complex multiplet patterns due to spin-spin coupling.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum should display distinct signals for the methylene carbon and the carbons of the cyclobutane ring. The methylene carbon, being directly attached to the electron-withdrawing sulfonyl group, will be shifted downfield.
Predicted IR Spectrum
The infrared spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~2950-2850 | C-H stretch (aliphatic) | Medium-Strong |
| ~1370-1350 | SO₂ asymmetric stretch | Strong |
| ~1180-1160 | SO₂ symmetric stretch | Strong |
| ~600-500 | S-Cl stretch | Medium-Strong |
Predicted Mass Spectrum
In the mass spectrum, the molecular ion peak may be observed. Characteristic fragmentation patterns would likely involve the loss of chlorine (Cl), sulfur dioxide (SO₂), and fragmentation of the cyclobutane ring.
Safety and Handling
A specific Safety Data Sheet (SDS) for cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6) is not widely available. However, based on the reactivity of sulfonyl chlorides in general, and the available data for methanesulfonyl chloride, the following precautions should be taken:
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Corrosive: Cyclobutylmethanesulfonyl chloride is expected to be corrosive and can cause severe skin burns and eye damage.
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Toxicity: It may be toxic if swallowed, inhaled, or in contact with skin.
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Moisture Sensitivity: Sulfonyl chlorides are generally moisture-sensitive and can react with water to release corrosive hydrogen chloride gas.
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Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) and away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
Cyclobutylmethanesulfonyl chloride is a valuable reagent for the synthesis of diverse organic molecules, particularly sulfonamides, which are of significant interest in pharmaceutical research. While a comprehensive public dataset on its properties and reactivity is currently limited, this guide provides the available information and outlines reliable experimental protocols for its synthesis and use. Researchers and drug development professionals can utilize this information as a foundation for exploring the potential of this versatile building block in their synthetic endeavors. Further experimental investigation is warranted to fully characterize its spectroscopic properties and reactivity profile.



